molecular formula C13H12BrN5O2 B8609339 3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole CAS No. 1313410-15-9

3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole

Cat. No.: B8609339
CAS No.: 1313410-15-9
M. Wt: 350.17 g/mol
InChI Key: SIKCMRHWHYYKHR-UHFFFAOYSA-N
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Description

3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole is a complex organic compound that belongs to the class of indazole derivatives. . This compound, in particular, features a bromine atom, an ethylpyrazolyl group, and a nitro group attached to an indazole core, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole typically involves multi-step reactions starting from commercially available precursors. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents, catalysts, and temperature control .

Chemical Reactions Analysis

3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole can undergo various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylpyrazolyl group can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole can be compared with other indazole derivatives, such as:

  • 3-bromo-1-[(1-methylpyrazol-3-yl)methyl]-4-nitroindazole
  • 3-bromo-1-[(1-ethylpyrazol-4-yl)methyl]-4-nitroindazole
  • 3-chloro-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole

These compounds share similar structural features but differ in the position or type of substituents, which can influence their chemical reactivity and biological activity.

Properties

CAS No.

1313410-15-9

Molecular Formula

C13H12BrN5O2

Molecular Weight

350.17 g/mol

IUPAC Name

3-bromo-1-[(1-ethylpyrazol-3-yl)methyl]-4-nitroindazole

InChI

InChI=1S/C13H12BrN5O2/c1-2-17-7-6-9(15-17)8-18-10-4-3-5-11(19(20)21)12(10)13(14)16-18/h3-7H,2,8H2,1H3

InChI Key

SIKCMRHWHYYKHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-bromo-4-nitro-1H-indazole (Preparation B; 8.51 g, 35.2 mmol) in DMF (60 mL) was added 3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride (6.37 g, 35.2 mmol) and K2CO3 (14.6 g, 106 mmol). The reaction mixture was stirred for 16 hours. Most of DMF was removed under reduced pressure. The remaining residue was diluted with EtOAc (300 mL) and washed with H2O. The organic phase was dried (Na2SO4) and concentrated under reduced pressure. The residue was purified by silica gel chromatography (EtOAc/hexanes 1:5) to provide the product (9.26 g).
Quantity
8.51 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step Two
Name
Quantity
14.6 g
Type
reactant
Reaction Step Two

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